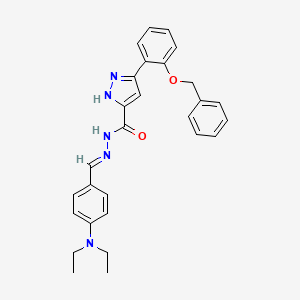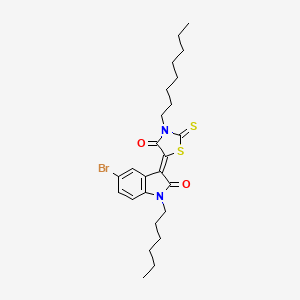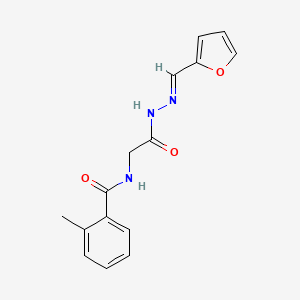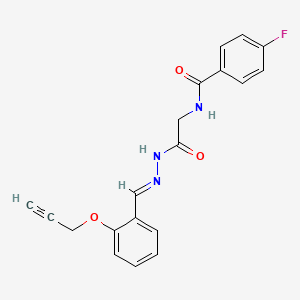
5-(2-(Benzyloxy)phenyl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a diethylamino benzylidene group, and a pyrazole carbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxy compound with a phenyl derivative under specific conditions to form the benzyloxyphenyl intermediate.
Synthesis of the Pyrazole Core: The pyrazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the pyrazole core using a suitable coupling agent.
Formation of the Diethylamino Benzylidene Group: This step involves the reaction of the coupled product with a diethylamino benzylidene derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly for its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell growth and induction of apoptosis . The compound binds to the ATP binding site of the EGFR kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-((4-(diethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 3’-(4-(Benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole
Uniqueness
Compared to similar compounds, 5-(2-(Benzyloxy)phenyl)-N’-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit EGFR kinase with high potency makes it a promising candidate for further development in anticancer research.
Properties
CAS No. |
634895-37-7 |
|---|---|
Molecular Formula |
C28H29N5O2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H29N5O2/c1-3-33(4-2)23-16-14-21(15-17-23)19-29-32-28(34)26-18-25(30-31-26)24-12-8-9-13-27(24)35-20-22-10-6-5-7-11-22/h5-19H,3-4,20H2,1-2H3,(H,30,31)(H,32,34)/b29-19+ |
InChI Key |
BTEBQRPYPIPBCL-VUTHCHCSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)





![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12017044.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)
![2-Methoxyethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12017094.png)

